1-Hydroxy-4-nitroanthraquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

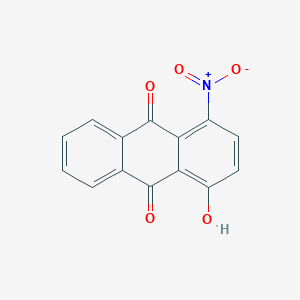

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-4-nitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7NO5/c16-10-6-5-9(15(19)20)11-12(10)14(18)8-4-2-1-3-7(8)13(11)17/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUOKOYLVBHBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001693 | |

| Record name | 1-Hydroxy-4-nitroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-65-2 | |

| Record name | 1-Hydroxy-4-nitroanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-4-nitroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of 1 Hydroxy 4 Nitroanthraquinone in Contemporary Chemical Research

Contextualization within the Broader Anthraquinone (B42736) Class of Compounds

Anthraquinones are a significant class of organic compounds based on the 9,10-anthraquinone skeleton, which consists of three fused aromatic rings. wikipedia.org This core structure, a tricyclic aromatic system with a central quinone ring, is the foundation for a vast number of natural and synthetic derivatives. researchgate.net Naturally occurring anthraquinones are found in various organisms, including plants, fungi, lichens, and insects. wikipedia.orgresearchgate.net In plants, these compounds are present in roots, rhizomes, and fruits and are biosynthesized through pathways like the polyketide and shikimate pathways. researchgate.net

The applications of anthraquinones are diverse, ranging from their historical and ongoing use as dyes and pigments to their role in industrial processes like the production of hydrogen peroxide and in alkaline pulping for paper manufacturing. wikipedia.orgnih.gov A significant number of anthraquinone derivatives are prepared from anthraquinonesulfonic acids and nitroanthraquinones, which are produced through electrophilic aromatic substitution reactions. nih.gov Furthermore, the anthraquinone scaffold is a key feature in several pharmacologically active molecules, including certain laxatives, anti-inflammatory agents, and anticancer drugs like doxorubicin (B1662922). wikipedia.orgnih.govmdpi.com The versatility of the anthraquinone structure allows for the introduction of various functional groups, leading to a wide array of chemical properties and applications that are actively explored in chemical research. nih.govontosight.ai

Significance of the 1-Hydroxy-4-nitroanthraquinone Scaffold in Academic Inquiry

The this compound scaffold is a subject of specific interest in academic research, primarily due to the influence of its hydroxyl (-OH) and nitro (-NO2) functional groups on the anthraquinone core. ontosight.ai These substituents significantly modify the molecule's electronic properties and reactivity, making it a valuable compound for various investigative studies.

A primary area of research involves its role as a chemical intermediate. It is prepared from 1-hydroxyanthraquinone (B86950) via nitration and serves as a precursor in the synthesis of other valuable anthraquinone derivatives, such as dye intermediates. chemicalbook.comscribd.com The conversion of nitroanthraquinones to their corresponding hydroxyanthraquinones is a studied process, highlighting the utility of nitro-substituted compounds as synthetic building blocks. google.com

The compound is also significant in studies focused on the physical chemistry of dye molecules. For instance, research has been conducted on the solubility of this compound and related derivatives in supercritical carbon dioxide, a greener alternative to water for dyeing processes. researchgate.netresearchgate.net These studies help in understanding how different substituent groups affect solubility, which is crucial for optimizing industrial dyeing technologies. researchgate.net For example, it was found that the addition of an 8-hydroxy-5-nitro group to the this compound structure leads to lower solubility in supercritical CO2. researchgate.net

In environmental science, this compound has been identified as a nitro-byproduct formed during the in-situ chemical oxidation of anthracene (B1667546), a polycyclic aromatic hydrocarbon (PAH), in contaminated soil. nih.govresearchgate.net Its formation during remediation processes is an important finding, as such byproducts can have their own toxicological profiles that need to be considered. nih.gov

Furthermore, the scaffold is utilized in biochemical and pharmacological research. The presence of both a hydroxyl and a nitro group allows for detailed investigation into structure-activity relationships. For example, in studies of protein kinase CK2 inhibition, the nitro group in a hydroxyanthraquinone scaffold was shown to enhance the inhibitory activity compared to the non-nitrated parent compound, an effect attributed to the electron-withdrawing and resonance properties of the nitro group. researchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₇NO₅ | cymitquimica.com |

| Molecular Weight | 269.21 g/mol | cymitquimica.com |

| Appearance | Light yellow to Brown to Dark green powder to crystal | cymitquimica.comtcichemicals.com |

| IUPAC Name | 1-hydroxy-4-nitroanthracene-9,10-dione | cymitquimica.com |

| SMILES | O=C1c2ccccc2C(=O)c2c(N+[O-])ccc(O)c21 | cymitquimica.com |

Synthetic Methodologies and Derivative Chemistry

Synthetic Pathways for 1-Hydroxy-4-nitroanthraquinone

The creation of this compound is primarily achieved through electrophilic substitution on a pre-existing anthraquinone (B42736) core, though alternative methods offer different routes to this compound.

The most common industrial method for synthesizing this compound is the direct nitration of 1-hydroxyanthraquinone (B86950). This reaction is typically performed using a mixture of nitric acid and sulfuric acid. chemicalbook.comscribd.com

The process involves treating 1-hydroxyanthraquinone with a nitrating mixture, often nitric–sulfuric acid, in a medium of sulfuric acid monohydrate. scribd.com Sulfuric acid serves as both a solvent and a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The hydroxyl group at the C1 position is an activating, ortho-, para-directing group, which directs the incoming nitro group to the C2 (ortho) and C4 (para) positions. The C4 position is sterically less hindered, making this compound the major product.

Careful control of reaction conditions, such as temperature and the ratio of acids, is crucial to maximize the yield of the desired product and minimize the formation of byproducts like dinitro derivatives. vulcanchem.com For instance, nitration of anthraquinone itself requires controlled conditions to avoid the formation of more than 0.5% dinitro byproducts.

Table 1: Reaction Conditions for Nitration of 1-Hydroxyanthraquinone

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Precursor | 1-Hydroxyanthraquinone | Starting material with an activating hydroxyl group. | chemicalbook.comscribd.com |

| Reagents | Nitric Acid (HNO₃) & Sulfuric Acid (H₂SO₄) | Generates the nitronium ion (NO₂⁺) for electrophilic substitution. | scribd.com |

| Solvent | Sulfuric Acid Monohydrate | Dissolves the reactant and catalyzes the reaction. | scribd.com |

| Temperature | Controlled, often low (e.g., 0–10°C) | To prevent over-nitration and decomposition. | vulcanchem.comprepchem.com |

Beyond direct nitration, other synthetic routes have been explored. One alternative involves the conversion of a related dinitroanthraquinone. A process has been developed for preparing 1-hydroxy-5-nitroanthraquinone from 1,5-dinitroanthraquinone (B1294578) by reacting it with an alkaline compound, such as an alkali metal hydroxide (B78521) or carbonate, in a polar aprotic solvent like N-methylpyrrolidone at temperatures between 100-200°C. google.com A similar principle could be applied to synthesize this compound from a suitable dinitro-precursor.

Another strategy involves functional group interconversion. For example, a 1-amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis. vulcanchem.com This would entail synthesizing 1-amino-4-nitroanthraquinone and then converting the amino group to a hydroxyl group.

A distinct pathway for the formation of 1-hydroxy-4-nitro-anthraquinone has been identified during environmental remediation studies. It can be formed from anthracene (B1667546) through a process involving persulfate-based oxidation, where hydroxyl-anthraquinone-oxygen and phenoxy radicals are generated, which then undergo addition of nitrogen dioxide radicals (NO₂•). researchgate.net

Furthermore, a method exists for converting 1-nitroanthraquinone (B1630840) into 1-hydroxyanthraquinone in a high-yield (96.4%) reaction using sodium formate (B1220265) in dimethylformamide (DMF) at 130°C. nih.gov This highlights a potential denitrative hydroxylation reaction, although it removes the nitro group rather than adding one.

Nitration of Anthraquinone Precursors

Strategies for Chemical Modification and Derivatization

The presence of the hydroxyl group, the nitro group, and the aromatic rings provides multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives.

The functional groups of this compound can be chemically altered to introduce new functionalities.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂). This transformation is fundamental in dye chemistry and creates 1-amino-4-hydroxyanthraquinone (B1669015), a valuable intermediate. researchgate.net This reduction can be achieved using various reagents, including sodium sulfide (B99878) or through catalytic hydrogenation. The resulting amino group can then undergo further reactions.

Reactions of the Hydroxyl Group: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can alter the compound's solubility and electronic properties.

Substitution Reactions: The nitro group at the C4 position can be susceptible to nucleophilic substitution, allowing its replacement with other functional groups like amines, alkoxides, or halides under specific conditions. For instance, in 1,4-dinitroanthraquinone, one nitro group can be selectively substituted by reacting it with an amine like 1,4-diaminobutane. colab.ws

Reactions on the Aromatic Core: Further substitution on the anthraquinone nucleus, such as halogenation or sulfonation, can be performed. For example, 1-aminoanthraquinone (B167232) can be brominated to yield bromaminic acid analogues, demonstrating a strategy for introducing halogens onto the core. d-nb.info

The synthesis of structural analogues of this compound is a key strategy for developing new materials and biologically active compounds. This involves creating molecules with different substitution patterns or functional groups.

Isomeric Analogues: Synthesizing isomers like 1-hydroxy-5-nitroanthraquinone or 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) involves starting with different precursors (e.g., 1,5-dinitroanthraquinone or 1,8-dihydroxyanthraquinone) and applying similar nitration or substitution chemistry. google.comontosight.ai

Analogues with Modified Functional Groups: As discussed, replacing the nitro group with an amino group yields 1-amino-4-hydroxyanthraquinone. researchgate.net Further derivatization, such as introducing a phenoxy group at the 2-position of 1-amino-4-hydroxyanthraquinone, has been used to create new dyestuffs. researchgate.net

Complex Derivatives: More complex analogues can be synthesized using modern cross-coupling reactions. For instance, Sonogashira coupling has been used to introduce alkynyl groups onto a 1-hydroxy-4-iodoanthraquinone skeleton, which can then be further modified. researchgate.net The Marschalk reaction allows for the introduction of alkyl groups adjacent to a hydroxyl group on the anthraquinone core. colab.wsresearchgate.net

Table 2: Examples of Structural Analogues and Their Synthetic Precursors

| Analogue Name | Key Structural Difference | Synthetic Precursor(s) | Source |

|---|---|---|---|

| 1-Amino-4-hydroxyanthraquinone | Amino group instead of nitro group at C4 | This compound | researchgate.net |

| 1-Hydroxy-5-nitroanthraquinone | Nitro group at C5 instead of C4 | 1,5-Dinitroanthraquinone or 1-Hydroxyanthraquinone | vulcanchem.comgoogle.com |

| 1,8-Dihydroxy-4,5-dinitroanthraquinone | Additional hydroxyl (C8) and nitro (C5) groups | 1,8-Dihydroxyanthraquinone | ontosight.ai |

Introduction of Diverse Functional Groups on the Anthraquinone Core

Mechanistic Investigations of Chemical Transformations and Reaction Kinetics

Understanding the mechanisms and kinetics of the reactions involving this compound is essential for optimizing synthetic processes.

Nitration Mechanism: The nitration of 1-hydroxyanthraquinone proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The sulfuric acid protonates nitric acid, which then loses a water molecule to form the powerful electrophile, the nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich aromatic ring of 1-hydroxyanthraquinone. The hydroxyl group's directing effect is a key factor in determining the regioselectivity of the reaction.

Nucleophilic Substitution Mechanism: The substitution of the nitro group in nitroanthraquinones by nucleophiles often follows a nucleophilic aromatic substitution (SNAr) mechanism. This is particularly relevant for derivatives where the nitro group can be replaced. The reaction proceeds through the formation of a stabilized intermediate known as a Meisenheimer complex. colab.ws

Radical Formation Mechanism: The formation of this compound in environmental systems points to a radical-based mechanism. In this pathway, sulfate (B86663) radicals (SO₄•⁻) initiate a cascade that leads to the formation of hydroxyl-anthraquinone radicals, which are subsequently attacked by nitrogen dioxide radicals (NO₂•). researchgate.net

Reaction Kinetics: While specific kinetic data for the synthesis of this compound is not extensively detailed in the provided search results, related studies offer insights. For instance, kinetic studies on the hydrolysis of isoprene-derived hydroxynitrates have been conducted using nuclear magnetic resonance (NMR), demonstrating a methodological approach that could be applied to study the stability and reactions of this compound in various media. copernicus.org The rate of conversion of dinitroanthraquinone to hydroxy-nitroanthraquinone is influenced by temperature, reaction time, and the molar ratio of reactants, with reactions often proceeding over several hours at elevated temperatures. google.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Hydroxyanthraquinone |

| 1,8-Dihydroxy-4-nitro-anthraquinone |

| 1-Hydroxy-5-nitroanthraquinone |

| 1-Amino-5-nitroanthraquinone |

| 1-Amino-4-hydroxyanthraquinone |

| 1-Aminoanthraquinone |

| 1,5-Dinitroanthraquinone |

| 1,8-Dinitroanthraquinone |

| 1-Nitroanthraquinone |

| 1-Ethynyl-4-hydroxyanthraquinone |

| 1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic acid) |

| 1,4-Dinitroanthraquinone |

| 1-Hydroxy-4-iodoanthraquinone |

| Anthracene |

| Nitric acid |

| Sulfuric acid |

| Sodium formate |

| Dimethylformamide (DMF) |

| N-methylpyrrolidone |

Advanced Structural Elucidation and Spectroscopic Investigations

Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

While ¹H NMR spectral data for 1-hydroxy-4-nitroanthraquinone are available, providing foundational chemical shift information, a comprehensive conformational analysis using high-field NMR techniques is not yet documented in scientific literature. chemicalbook.com The presence of intramolecular hydrogen bonding in 1-hydroxyanthraquinones is known to influence their NMR spectra, often resulting in a downfield shift for the hydroxyl proton. nih.gov For a detailed conformational picture of this compound, advanced NMR studies, such as Nuclear Overhauser Effect (NOE) spectroscopy, would be required to determine through-space proton-proton correlations and establish the preferred orientation of the substituent groups. Such studies are crucial for understanding the molecule's three-dimensional structure in solution.

Table 1: Reported ¹H NMR Chemical Shifts for this compound chemicalbook.com

| Proton | Chemical Shift (ppm) |

| Aromatic Protons | 8.251, 8.129, 8.093, 8.00, 7.98, 7.546 |

Note: Specific proton assignments require further 2D NMR analysis.

High-Resolution Mass Spectrometry for Precise Molecular Characterization and Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a compound and assessing its purity. For this compound, with a molecular formula of C₁₄H₇NO₅, the expected exact mass can be calculated. cymitquimica.com An HRMS analysis would provide a highly accurate mass measurement, confirming this composition.

Table 2: Molecular Formula and Weight of this compound cymitquimica.com

| Property | Value |

| Molecular Formula | C₁₄H₇NO₅ |

| Molecular Weight | 269.21 g/mol |

Infrared and Ultraviolet-Visible Spectroscopic Probes for Electronic Structure and Intermolecular Interactions

The electronic and vibrational properties of this compound can be investigated using Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. The UV-Vis spectrum of anthraquinone (B42736) derivatives is characterized by π → π* and n → π* transitions. nih.gov The introduction of a hydroxyl (an auxochrome) and a nitro group (a chromophore) is expected to cause a bathochromic (red) shift in the absorption bands compared to the parent anthraquinone molecule. The intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl group can also significantly influence the electronic absorption spectrum. nih.govsci-hub.se

The IR spectrum provides information about the vibrational modes of the molecule. Key vibrational bands for this compound would include the O-H stretching frequency, which is typically broadened and shifted to lower wavenumbers due to intramolecular hydrogen bonding. nih.gov The C=O stretching vibrations of the quinone system and the symmetric and asymmetric stretching vibrations of the nitro group would also be prominent features. A detailed analysis of these spectral features would provide insight into the electronic structure and the nature of intermolecular interactions, such as hydrogen bonding in the solid state. science.gov While general principles can be applied, a dedicated study interpreting the specific IR and UV-Vis spectra of this compound is needed for a complete understanding.

X-ray Crystallography for Solid-State Molecular Architecture and Hydrogen Bonding Networks

For this compound, X-ray crystallography would reveal the planarity of the anthraquinone core, the orientation of the nitro group relative to the ring system, and the details of the intramolecular hydrogen bond between the hydroxyl and carbonyl groups. Crucially, it would also elucidate the intermolecular hydrogen bonding network and other non-covalent interactions that dictate the crystal packing. Despite the availability of crystal structures for many related compounds, including 1,8-dihydroxy-4-nitroanthraquinone, a single-crystal X-ray structure for this compound has not been reported in the crystallographic databases. nih.gov This lack of data represents a significant gap in the complete structural characterization of this molecule.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. While specific, in-depth DFT studies exclusively focused on 1-Hydroxy-4-nitroanthraquinone are not prevalent in publicly accessible literature, the methodology is widely applied to the broader anthraquinone (B42736) class. Such studies typically involve:

Geometry Optimization: Calculating the lowest energy, most stable three-dimensional structure of the molecule.

Electronic Property Analysis: Determining the distribution of electrons, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is crucial for understanding the molecule's reactivity and electronic transitions.

Spectroscopic Prediction: Simulating spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental results for structural validation.

Molecular Dynamics Simulations for Conformational Dynamics, Solvation Effects, and Binding Interactions

Molecular Dynamics (MD) simulations provide a means to observe the movement of atoms and molecules over time, offering a dynamic picture of molecular behavior. For this compound, MD simulations could yield significant insights into:

Conformational Flexibility: Although the anthraquinone ring system is relatively rigid, MD can explore the rotation of substituent groups and minor fluctuations in the ring structure.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can detail how solvent molecules arrange themselves around the solute and calculate thermodynamic properties related to solvation, such as the free energy of solvation. This is particularly relevant to understanding its solubility. Simulation findings have been noted to support experimental data showing that 1-amino-4-hydroxyanthraquinone (B1669015) is more soluble than this compound. researchgate.netresearchgate.net

Binding Interactions: When studying the interaction with a biological target, MD simulations can reveal the stability of the binding pose obtained from molecular docking, showing how the ligand and protein adapt to each other over time.

While dedicated MD studies on this compound are sparse, the techniques are fundamental to computational drug design and materials science involving similar molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR models use statistical methods to correlate a compound's structural or computed properties with its biological activity or physicochemical behavior, respectively.

QSAR models are instrumental in drug discovery for predicting the therapeutic or toxic effects of new compounds based on the properties of known molecules. For the anthraquinone class, QSAR studies have been employed to predict anticancer activity, with models often incorporating descriptors related to a compound's size, hydrophobicity, and electronic features. researchgate.net However, specific QSAR models predicting the pharmacological profile of this compound are not prominently featured in the reviewed scientific literature. The development of such a model would require a dataset of structurally related compounds with measured biological activity against a specific target.

Structure-Property Relationship (SPR) models have been successfully applied to this compound, particularly in the context of its solubility. Research has focused on measuring and modeling its solubility in supercritical carbon dioxide (sc-CO2), a critical parameter for modern dyeing and purification processes. researchgate.net

Experimental solubility data for this compound have been correlated using various semi-empirical density-based and thermodynamic models. researchgate.netresearchgate.net These models establish a mathematical relationship between the solvent density and the mole fraction solubility of the compound. The successful application of these models allows for the accurate prediction of solubility under different temperature and pressure conditions, which is vital for process optimization. researchgate.net A key finding from these studies is that the presence of the nitro group on the anthraquinone scaffold, as in this compound, results in significantly lower solubility in sc-CO2 compared to an amino group in the same position (i.e., 1-amino-4-hydroxyanthraquinone). researchgate.netresearchgate.net

Below is a table of computational models used to correlate the solubility of this compound in supercritical fluids.

| Model Type | Specific Models Used | Reference |

| Density-Based Models | Mendez-Santiago–Teja, Kumar–Johnston, Chrastil, Sung–Shim | researchgate.net |

| Thermodynamic Models | Regular Solution Model with Flory–Huggins Theory, Peng–Robinson Equation of State (modified) | researchgate.net |

This table is based on data from studies correlating the solubility of anthraquinone derivatives.

Predictive Models for Biological Activity and Pharmacological Profiles

Molecular Docking Studies and Mechanistic Insights into Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or a DNA sequence. This method is crucial for understanding the potential mechanism of action of a drug candidate.

For the hydroxyanthraquinone family, molecular docking has been used to explore interactions with biological targets such as DNA topoisomerase and xanthine (B1682287) oxidase. researchgate.netnih.gov These studies suggest that the planar anthraquinone structure can intercalate between DNA base pairs or fit into the active sites of enzymes. researchgate.net While these studies provide a framework for how related compounds might act, specific molecular docking analyses detailing the binding of this compound to a particular biological target were not found in the surveyed literature. Such a study would be a valuable step in identifying its potential pharmacological targets and elucidating its mechanism of action at a molecular level.

Biological Activities and Mechanistic Pathways

Antiproliferative and Antineoplastic Efficacy Studies

The potential of 1-Hydroxy-4-nitroanthraquinone and its analogs as anticancer agents has been a subject of scientific inquiry. These investigations have primarily focused on their ability to induce cell death and perturb cellular pathways essential for cancer cell survival and proliferation.

While specific cytotoxic data (IC50 values) for this compound against a wide array of cancer cell lines is not extensively documented in publicly available literature, the broader class of hydroxy- and amino-substituted anthraquinone (B42736) derivatives has demonstrated selective cytotoxicity. For instance, some derivatives have shown efficacy comparable to the chemotherapy drug doxorubicin (B1662922) in inhibiting breast cancer cells (MCF-7) . The general mechanism often involves the induction of apoptosis, a form of programmed cell death, which is a key target for anticancer therapies smolecule.com. Studies on related compounds, such as 1-hydroxy-4-phenyl-anthraquinone, have shown the induction of cell cycle arrest at the sub-G1 phase in DU-145 prostate cancer cells, a phenomenon likely achieved by triggering apoptosis nih.gov. The structural framework of anthraquinones allows them to interact with DNA, potentially leading to the activation of DNA repair mechanisms and, ultimately, apoptosis in cancer cells smolecule.com.

The anticancer effects of anthraquinone derivatives are often attributed to their ability to interfere with critical cellular pathways. One of the key mechanisms identified for hydroxyanthraquinone derivatives is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and transcription . By binding to DNA G-quadruplex structures, these compounds can block topoisomerase activity, leading to DNA damage and the induction of apoptosis .

Furthermore, some nitro-substituted anthraquinones have been found to act as inhibitors of specific protein kinases involved in cell signaling. For example, the related compound 1,8-dihydroxy-4-nitro-anthraquinone has been identified as an inhibitor of casein kinase-2 (CK2), a protein kinase implicated in various cellular functions and often misregulated in cancer ontosight.ainih.gov. The presence of a nitro group on the hydroxyanthraquinone scaffold has been shown to be a key feature for this inhibitory activity, as it enhances the polarization of the adjacent hydroxyl groups through electron-withdrawing and resonance effects nih.gov. The mechanism of action for some anthraquinone derivatives is also linked to their ability to intercalate into DNA strands, disrupting normal DNA function and potentially leading to cell cycle arrest or apoptosis in cancer cells evitachem.com.

In Vitro Cytotoxicity and Apoptosis Induction Studies in Various Cell Lines

Antimicrobial Potency Assessments

The antimicrobial properties of anthraquinone derivatives have been explored, with studies indicating potential activity against a range of microbial pathogens.

Specific data on the antibacterial activity of this compound is limited in the available research. However, studies on related nitro-anthraquinone compounds have provided some insights. For example, 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) has demonstrated in vitro activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, but was found to be ineffective against the Gram-negative bacterium Escherichia coli mdpi.com. This suggests a potential selective antibacterial spectrum for nitro-substituted anthraquinones. The antibacterial effects of anthraquinones have been attributed to various mechanisms, including the disruption of the bacterial cell membrane and inhibition of critical metabolic enzymes mdpi.com.

General studies have indicated that compounds belonging to the anthraquinone class possess antifungal and antiviral properties ontosight.ai. However, specific research detailing the antifungal and antiviral efficacy and the precise mechanisms of action of this compound is not well-documented. Anthraquinones, in general, are known to interact with biological molecules, which can influence cellular processes in fungi and viruses, potentially leading to therapeutic effects ontosight.ai.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Enzyme Inhibition Studies

A significant aspect of the biological activity of this compound and its analogs is their ability to inhibit specific enzymes, a property that underpins many of their therapeutic potentials.

As mentioned previously, a key molecular target for some nitro-substituted hydroxyanthraquinones is casein kinase-2 (CK2) ontosight.ainih.gov. The inhibition of CK2 by 1,8-dihydroxy-4-nitro-anthraquinone highlights the importance of the nitro group in enhancing the inhibitory constant (Ki) nih.gov. This inhibition is achieved through the interaction of the compound with the ATP-binding site of the enzyme nih.gov.

Inhibition of Key Protein Kinases (e.g., Casein Kinase 2, Protein Phosphatase)

The interaction of nitroanthraquinone derivatives with protein kinases, particularly Casein Kinase 2 (CK2), has been a subject of detailed structural and biochemical investigation. CK2 is a serine/threonine protein kinase that is implicated in a wide array of cellular processes, including cell growth, apoptosis, and transcription, making it a significant target for therapeutic research. researchgate.net

Research has shown that nitro-substituted hydroxyanthraquinones can be potent inhibitors of CK2. researchgate.net Specifically, the compound 1,8-dihydroxy-4-nitro-anthraquinone, a close analog of the subject compound, demonstrates enhanced inhibitory activity against CK2 when compared to its non-nitrated parent molecule, 1,8-dihydroxyanthraquinone. researchgate.netresearchgate.net This increased potency is attributed to the presence of the nitro group. researchgate.net The electron-withdrawing and resonance effects of the nitro group enhance the polarization of the hydroxyl groups in the para position, which strengthens the interaction with the kinase's active site and decreases the inhibitory constant (Ki). researchgate.netrcsb.org

The binding occurs at the ATP-binding site of the kinase. researchgate.netrcsb.org The crystal structure of 1,8-dihydroxy-4-nitro-anthraquinone in complex with the maize CK2 alpha subunit (PDB ID: 1M2P) provides a detailed view of this interaction at a resolution of 2.00 Å. rcsb.orgpdbj.org This structural insight is crucial for understanding the basis of its inhibitory action and for the rational design of more specific kinase inhibitors. rcsb.org

Quantitative analysis of this inhibition has established a specific inhibitory constant for this interaction.

| Compound | Target Kinase | Ki Value | Source |

| 1,8-dihydroxy-4-nitro-anthraquinone | Casein Kinase 2 (Maize) | 780 nM (0.78 µM) | researchgate.netbindingdb.org |

While the inhibition of CK2 is well-documented, specific research detailing the direct inhibition of protein phosphatases by this compound is not extensively covered in the available literature. Protein phosphatases, which counteract the action of kinases, are broadly classified based on substrate specificity and are known to be inhibited by various natural toxins like okadaic acid and calyculin A. cell-stress.comscbt.com

Modulation of Other Enzymatic Targets

Beyond protein kinases, anthraquinone derivatives are known to interact with other crucial enzymes, notably topoisomerases. These enzymes are vital for managing the topological state of DNA during replication and transcription. The planar aromatic structure of the anthraquinone core is a key feature that allows these molecules to function as DNA intercalators. researchgate.net This physical insertion between the base pairs of the DNA helix can obstruct the function of enzymes that process DNA, such as topoisomerases.

Docking studies involving substituted 1-hydroxyanthraquinones have suggested an intercalative mode of binding with DNA topoisomerase. researchgate.net This interaction can lead to the stabilization of the enzyme-DNA complex, preventing the re-ligation of the DNA strand and ultimately leading to a halt in the cell cycle and the induction of apoptosis. researchgate.netsmolecule.com

Furthermore, research into related dinitro-anthraquinone compounds has identified other potential enzymatic targets. For instance, 1,8-dihydroxy-4,5-dinitroanthraquinone was highlighted as a promising inhibitor of the nucleotide-binding site of phosphoribosyl pyrophosphate aminotransferase (PPAT), an enzyme involved in purine (B94841) biosynthesis. researchgate.net This suggests that the broader class of nitro-substituted hydroxyanthraquinones may have the potential to modulate various enzymatic pathways.

Generation of Reactive Oxygen Species (ROS) and Modulation of Oxidative Stress Pathways

A significant mechanism of action for many quinone-based compounds is their ability to generate reactive oxygen species (ROS). Quinones are highly redox-active molecules that can participate in redox cycling, a process that leads to the formation of oxygen radicals.

For nitro-substituted anthraquinones, the nitro group plays a central role in this process. Studies on the closely related 1-hydroxy-5-nitroanthraquinone have shown that the nitro group can undergo redox cycling, where it transfers electrons to molecular oxygen. vulcanchem.com This reaction generates superoxide (B77818) radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂). vulcanchem.com The production of these species induces a state of oxidative stress within the cellular environment. vulcanchem.com This overproduction of ROS can lead to DNA damage, lipid peroxidation, and the oxidation of protein thiols. jfda-online.com

The presence of the hydroxyl group is also critical, as it has been shown to enhance ROS generation compared to analogs lacking this functional group, likely by stabilizing radical intermediates formed during the redox cycle. vulcanchem.com The ability of compounds like this compound to modulate oxidative stress pathways is a key component of their biological activity.

Interactions with Biomolecular Targets

DNA Intercalation and Binding Properties: Biophysical and Molecular Aspects

The planar, polycyclic aromatic structure of the anthraquinone nucleus is well-suited for intercalation into the DNA double helix. researchgate.net This non-covalent insertion of the molecule between adjacent base pairs is a primary mode of interaction with DNA. researchgate.net This binding can alter the physical properties of DNA and interfere with its biological functions. smolecule.com

The interaction between anthraquinone derivatives and DNA has been confirmed experimentally using various biophysical techniques. Changes in the electrophoretic mobility of DNA upon binding with 4-aryl-substituted 1-hydroxyanthraquinones have provided evidence of this interaction. researchgate.net Electrochemical studies on other anthraquinone dyes have shown that upon interaction with DNA, the molecule's oxidation peak decreases and shifts to a more positive potential, which is indicative of an intercalative binding mode. researchgate.net

These biophysical studies allow for the quantification of binding affinity. While specific data for this compound is not available, studies on related compounds illustrate the parameters measured.

Illustrative DNA Binding Parameters for an Anthraquinone Dye (Purpurin)

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Binding Constant (K) | 9.6 × 10⁶ L mol⁻¹ | Voltammetric Titration | Indicates the strength of the binding interaction between the dye and DNA. |

| Binding Site Size (s) | 1.7 base pairs | Voltammetric Titration | Represents the number of base pairs occupied by one bound dye molecule. |

Table data is for the compound Purpurin and is provided for illustrative purposes of the types of data generated in such studies. researchgate.net

This intercalative ability is a cornerstone of the bioactivity of many anthracyclines and related compounds. science.gov

Protein Binding and Conformational Changes: Spectroscopic and Biochemical Analyses

As established in section 5.3.1, this compound and its analogs are capable of binding directly to proteins, most notably to the ATP-binding pocket of protein kinases like CK2. researchgate.netpdbj.org X-ray crystallography has provided atomic-level detail of this interaction, showing the specific contacts between the inhibitor and the amino acid residues of the enzyme's active site. rcsb.org

The binding of a small molecule ligand to a protein can induce or be influenced by conformational changes in the protein's structure. nih.govplos.org While a specific conformational change in a protein upon binding this compound has not been explicitly detailed in the searched literature, it is a fundamental principle of ligand-receptor interaction. Such changes can alter the enzyme's catalytic activity or its ability to interact with other binding partners. nih.gov For example, in the case of CK2, the binding of 1,8-dihydroxy-4-nitro-anthraquinone within the active site physically blocks the binding of ATP, thereby inhibiting the kinase's function. researchgate.net The stability and specificity of this binding are enhanced by the electronic properties conferred by the nitro and hydroxyl groups on the anthraquinone scaffold. researchgate.net

Advanced Methodological Approaches in Chemical Research

Solubility Measurements and Thermodynamic Modeling in Supercritical Carbon Dioxide and Other Advanced Solvents

The solubility of 1-hydroxy-4-nitroanthraquinone in supercritical carbon dioxide (sc-CO₂) has been a subject of significant research, driven by the potential of supercritical fluid technology in clean chemical processing, such as dyeing and purification. Experimental solubility data are crucial for designing and optimizing such processes.

Detailed Research Findings:

Experimental measurements have been conducted using dynamic flow-type apparatus at various temperatures and pressures. Studies show that the solubility of this compound in sc-CO₂ increases with both increasing pressure (at constant temperature) and increasing temperature (at constant pressure). For instance, solubility data has been systematically measured at temperatures of 323.15 K, 353.15 K, and 383.15 K across a pressure range of 12.5 to 25.0 MPa. researchgate.netresearchgate.net

Compared to other anthraquinone (B42736) derivatives, the combination of a hydroxyl group and a nitro group gives this compound specific solubility characteristics. Research comparing it with 1-amino-4-hydroxyanthraquinone (B1669015) found its solubility to be significantly lower, indicating that the amino group enhances solubility in sc-CO₂ more effectively than the nitro group. researchgate.netresearchgate.netresearchgate.net Conversely, when compared to 1-nitroanthraquinone (B1630840), the presence of the hydroxyl group in this compound likely influences its interaction with the solvent. nist.gov

Solubility Data Table:

The following interactive table presents experimental mole fraction solubility data for this compound in supercritical CO₂ at different temperatures and pressures. researchgate.netresearchgate.netnih.gov

| Temperature (K) | Pressure (MPa) | Mole Fraction (y x 106) |

|---|---|---|

| 323.15 | 12.5 | 1.22 |

| 323.15 | 15.0 | 2.01 |

| 323.15 | 17.5 | 3.15 |

| 323.15 | 20.0 | 4.48 |

| 323.15 | 22.5 | 5.98 |

| 323.15 | 25.0 | 7.64 |

| 353.15 | 12.5 | 1.95 |

| 353.15 | 15.0 | 3.22 |

| 353.15 | 17.5 | 4.89 |

| 353.15 | 20.0 | 6.70 |

| 353.15 | 22.5 | 8.51 |

| 353.15 | 25.0 | 10.31 |

| 383.15 | 12.5 | 2.98 |

| 383.15 | 15.0 | 4.91 |

| 383.15 | 17.5 | 6.99 |

| 383.15 | 20.0 | 8.98 |

| 383.15 | 22.5 | 10.84 |

| 383.15 | 25.0 | 12.64 |

Thermodynamic Modeling:

To correlate and predict the solubility behavior, various thermodynamic models have been applied. These models are essential for reducing the need for extensive and costly experimental measurements. researchgate.net

Density-Based Semi-Empirical Models: These models are widely used due to their simplicity and accuracy in correlating solubility data. They relate the logarithm of solubility to the density of the supercritical fluid. Prominent models that have been successfully applied to this compound include:

The Chrastil model. researchgate.netnii.ac.jp

The Kumar and Johnston model. researchgate.net

The Mendez-Santiago and Teja model. researchgate.netresearchgate.net

The Sung and Shim model. researchgate.net These models have demonstrated a satisfactory correlation with experimental data, with low average absolute relative deviation (AARD) values. nih.govaip.org

Equation of State (EoS) Models: For a more rigorous thermodynamic description, EoS-based models are employed. These models describe the phase equilibrium by equating the fugacity of the solute in the solid and supercritical phases. The Peng-Robinson equation of state (PR-EoS), particularly when modified (e.g., PRSV - Peng-Robinson-Stryjek-Vera), has been used in conjunction with van der Waals mixing rules to accurately represent the solubility of anthraquinone derivatives. researchgate.netresearchgate.netnist.gov This approach requires knowledge of the compound's physical properties, such as its sublimation pressure and solid molar volume. nih.gov

Solution Theory Models: The regular solution model combined with the Flory-Huggins theory has also been applied to describe the activity of the solute and calculate its solubility in sc-CO₂. researchgate.netresearchgate.net

These modeling efforts provide a robust framework for understanding and predicting the solubility of this compound, facilitating the development of supercritical fluid applications.

Electrochemical Characterization and Analysis of Redox Behavior

The electrochemical behavior of this compound is complex, dictated by the presence of three distinct redox-active moieties: the anthraquinone core, the nitro (-NO₂) group, and the hydroxyl (-OH) group. Voltammetric techniques, particularly cyclic voltammetry (CV), are instrumental in elucidating the redox pathways of this compound. unf.eduuc.pt

The redox characteristics are highly dependent on the pH of the medium, as proton transfer steps are coupled with electron transfers. uc.pt

Reduction of the Nitro Group: The nitroaromatic group is a primary site for electrochemical reduction. In aqueous media, this process is typically irreversible and occurs in multiple steps. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), followed by further reduction to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). chimicatechnoacta.ru The initial reduction to a nitro radical anion is often the first step, particularly in aprotic media. chimicatechnoacta.ru Mechanistic studies on related nitro compounds using cyclic voltammetry have detailed these selective reduction pathways. rsc.org

Redox Behavior of the Quinone Moiety: The quinone system undergoes a reversible two-electron, two-proton reduction to form the corresponding hydroquinone. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group on the anthraquinone skeleton significantly influences the reduction potential of the quinone carbonyls. The hydroxyl group facilitates reduction, while the nitro group makes it more difficult by withdrawing electron density from the ring system.

Oxidation of the Hydroxyl Group: The phenolic hydroxyl group can be electrochemically oxidized. This process is generally irreversible and occurs at positive potentials. The oxidation potential and mechanism are influenced by the electronic effects of the other substituents on the aromatic ring.

Advanced Chromatographic Separation and Purification Techniques for Research Samples

The purification and analysis of this compound rely on various advanced separation techniques to achieve the high purity required for research and to isolate it from reaction byproducts.

Purification Techniques for Bulk Material:

Crystallization: Crude this compound can be purified by crystallization from suitable organic solvents. Solvents like acetic acid are effective for removing soluble impurities. The choice of solvent is critical for obtaining high-purity crystals.

Distillation: For compounds that are thermally stable, high-temperature or vacuum distillation is a viable method for purification. This technique is particularly useful for removing non-volatile impurities or separating compounds with different boiling points.

Chemical Treatment: Purification of related nitroanthraquinones often involves chemical treatment to remove specific impurities. For instance, crude nitration products containing dinitroanthraquinones can be purified by treating the mixture with a base in the presence of a solvent at elevated temperatures. google.com This process leverages differences in solubility and reactivity between the desired mononitro compound and the dinitro impurities. google.comgoogle.com

Chromatographic Separation Methods:

Gas Chromatography (GC): Gas chromatography is frequently used to assess the purity of this compound samples. cookechem.comcalpaclab.com The compound is volatilized and passed through a column, separating it from any volatile impurities. The detector response provides a quantitative measure of purity. Analysis of related hydroxyanthraquinones has been performed using GC after derivatization. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for both the analytical determination and preparative separation of this compound. academicjournals.org

Methodology: Reverse-phase (RP) HPLC is the most common mode used. A nonpolar stationary phase, such as a C18 column, is employed with a polar mobile phase. researchgate.net A typical mobile phase for separating related compounds consists of a gradient mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to ensure good peak shape. academicjournals.orgsielc.com

Detection: Detection is typically achieved using a photodiode array (PDA) or UV-Vis detector, as the anthraquinone chromophore absorbs strongly in the UV-visible region. academicjournals.orgresearchgate.net

Applications: This technique is scalable and can be used to isolate high-purity research samples (preparative HPLC) or to analyze complex mixtures to determine the concentration of the target compound. sielc.com The separation of various anthraquinone derivatives is challenging due to their structural similarity, necessitating careful selection of stationary phases and mobile phase conditions to achieve adequate resolution. researchgate.net

Bioanalytical Method Development for Detection and Quantification in Complex Biological Matrices

Developing a method to detect and quantify this compound in complex biological matrices like plasma, urine, or tissue is essential for pharmacokinetic or toxicological studies. cuni.cz Such methods must be highly sensitive, specific, and reliable. ijsat.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. cuni.czmdpi.com

Key Steps in Bioanalytical Method Development:

Sample Preparation: This is a critical step to remove interfering endogenous components (e.g., proteins, lipids, salts) from the biological sample, which can suppress the instrument signal (matrix effects) and damage the analytical column. gcms.cz

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol (B129727) is added to a plasma sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent. The analyte partitions into the organic phase, leaving interferences in the aqueous phase. This method provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): This is a highly effective and selective technique. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of solvent. This results in a very clean and concentrated sample. gcms.cz

Chromatographic Separation (LC): An HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. cuni.cz

A reverse-phase C18 column is typically suitable.

A gradient elution using a mobile phase of water and methanol or acetonitrile, both containing a small amount of modifier like formic acid, would likely provide good separation and ionization efficiency.

Detection and Quantification (MS/MS): Tandem mass spectrometry provides exceptional specificity and sensitivity.

Ionization: Electrospray ionization (ESI) would be the preferred ionization technique. Given the presence of the acidic phenolic hydroxyl group, detection would likely be performed in negative ion mode.

Mass Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte. The identification of this compound in environmental samples has been achieved using high-resolution mass spectrometry (LC-QTOF-MS/MS), confirming the suitability of mass spectrometric detection. nih.gov

Internal Standard: For accurate quantification, a stable isotope-labeled (e.g., ¹³C₆- or ¹⁵N-labeled) version of this compound is the ideal internal standard. cuni.cz This standard is added to the samples at the beginning of the preparation process and corrects for any analyte loss during extraction and for variability in instrument response. nih.gov

Method Validation: Once developed, the method must be rigorously validated according to regulatory guidelines. Validation assesses parameters such as accuracy, precision, selectivity, sensitivity (limit of detection and quantification), linearity, and stability of the analyte in the biological matrix. ijsat.org

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Anthraquinone (B42736) Analogues for Enhanced Bioactivity

The core structure of 1-hydroxy-4-nitroanthraquinone serves as a promising scaffold for the development of new therapeutic agents. Future research will focus on the rational design and synthesis of novel analogues with tailored properties to enhance bioactivity and selectivity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural modifications influence biological outcomes. nih.govnih.gov

For instance, the presence and position of the nitro group are critical. Nitro derivatives of anthraquinones have demonstrated higher inhibitory activity against certain enzymes, like casein kinase-2, compared to their non-nitrated counterparts. liberty.edu Conversely, strategic replacement of the nitro group with other functionalities, such as an amino group, could modulate activity, potentially expanding the antibacterial spectrum of the compound. liberty.edu Research into the synthesis of diverse derivatives—by modifying the hydroxyl and nitro groups or by introducing new substituents like alkyl chains, aryl groups, or even complex heterocyclic systems onto the anthraquinone core—is a key objective. nih.govsecure-platform.com Methods for such functionalization include Suzuki-Miyaura cross-coupling, Mannich reactions, and various nucleophilic substitution reactions. nih.govsecure-platform.com

The goal of these synthetic efforts is to create a library of next-generation analogues. These compounds can then be screened for enhanced efficacy against various targets, including cancer cell lines and pathogenic microbes. A crucial aspect of this design process is to improve properties such as target specificity, bioavailability, and reduced toxicity, thereby creating candidates with superior therapeutic profiles compared to the parent compound. researchgate.net

| Structural Modification | Observed Effect on Bioactivity | Potential Therapeutic Implication | Reference |

|---|---|---|---|

| Introduction of Nitro Group (e.g., 1,8-dihydroxy-4-nitro-anthraquinone) | Higher inhibitory activity against casein kinase-2 compared to non-nitrated parent compound. | Enhanced anticancer potential. | liberty.edu |

| Substitution with Aryl Groups (e.g., 4-Aryl-1-hydroxyanthraquinones) | Induction of cell cycle arrest and apoptosis in specific cancer cell lines (e.g., prostate cancer). | Development of selective anticancer agents. | nih.gov |

| Incorporation of Amino Groups | May favor entry and retention in Gram-negative bacteria, potentially expanding the antibacterial spectrum. | Creation of broad-spectrum antibacterial agents. | liberty.edu |

| Addition of a second Hydroxyl Group (e.g., 1,4-Dihydroxy-5-nitroanthraquinone) | Increases polarity and hydrogen-bonding capacity, potentially improving aqueous solubility. | Enhanced bioavailability and formulation possibilities. |

Development of this compound as a Chemical Probe for Biological Systems

Beyond direct therapeutic applications, this compound and its derivatives hold significant potential as chemical probes for studying biological systems. The inherent chemical properties of the nitroaromatic and anthraquinone structures make them suitable for designing tools for bioimaging and sensing. mdpi.comfrontiersin.org

A particularly promising application is the development of fluorescent probes for detecting cellular hypoxia (low oxygen levels), a hallmark of the microenvironment in solid tumors. mdpi.comnih.gov The underlying principle relies on the nitro group, which typically quenches the fluorescence of an aromatic system. mdpi.com In the reductive environment of hypoxic cells, where nitroreductase enzymes are upregulated, the nitro group can be reduced to a highly fluorescent amino group. nih.gov This "off-on" fluorescent response provides a mechanism for selectively imaging hypoxic regions. mdpi.comfrontiersin.org Future work should focus on synthesizing and validating this compound-based probes that exhibit significant changes in their photophysical properties, such as fluorescence intensity or lifetime, in response to the biological reduction of the nitro group. nih.govacs.org

Furthermore, anthraquinone derivatives can be functionalized to act as electrochemical probes. By attaching the molecule to an electrode, changes in the electrochemical signal upon interaction with a biological target, such as DNA hybridization, can be measured directly. frontiersin.org This approach could lead to the development of novel biosensors for diagnostics. The design of such probes requires a deep understanding of the structure's photophysical and electrochemical properties to create tools with high sensitivity and selectivity for their intended biological target. nih.govliberty.edupcbiochemres.com

Exploration of Synergistic Effects with Other Bioactive Compounds in Combination Therapies

A key strategy in modern medicine, particularly in oncology, is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. nih.govmdpi.com Anthraquinone derivatives have shown considerable promise in this area, and future research should systematically explore the synergistic potential of this compound with other bioactive compounds. mdpi.compreprints.org Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. mdpi.com

Studies have already shown that natural anthraquinones like emodin (B1671224) can work synergistically with conventional chemotherapeutic agents, such as cisplatin (B142131) and doxorubicin (B1662922), to improve anticancer outcomes. frontiersin.org Similarly, 1-hydroxyanthraquinone (B86950) has demonstrated synergistic effects in animal models of carcinogenesis when combined with other chemical agents. cymitquimica.com The future direction for this compound involves designing and testing rational combinations. This could involve pairing it with established anticancer drugs, where it might serve to sensitize resistant cancer cells to the primary drug or inhibit pathways that cancer cells use to evade therapy. nih.govfrontiersin.org

Integration into Multi-Omics Research for Comprehensive Biological Profiling

To fully understand the biological impact of this compound, a systems-level approach is required. The integration of multiple "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for creating a comprehensive biological profile of the compound's effects. researchgate.netgoogle.com A single-omics technique provides only a partial snapshot, but a multi-omics approach can reveal the entire cascade of molecular events triggered by exposure to the compound, from gene expression changes to alterations in protein levels and metabolic pathways. google.comfrontiersin.org

Future research should employ these technologies to elucidate the mechanisms of action and potential toxicity of this compound. For example, treating cancer cells with the compound and subsequently performing transcriptomic and proteomic analyses could identify the specific cellular pathways that are perturbed. frontiersin.org Metabolomic profiling of cells or organisms exposed to the compound can reveal changes in key metabolic pathways, such as amino acid, lipid, or carbohydrate metabolism, providing critical insights into its physiological impact. confex.comresearchgate.netresearchgate.net

This comprehensive data can be used to identify potential biomarkers of exposure or effect and to build predictive models for the compound's bioactivity and toxicity. google.com Such a deep, systemic understanding is invaluable for guiding the rational design of safer, more effective analogues (as discussed in 7.1) and for assessing the translational potential of the compound for therapeutic use. researchgate.netconfex.com

Sustainable Synthesis and Green Chemistry Approaches for this compound Production and Utilization

As with any chemical of potential industrial value, the environmental impact of its production and use is a critical consideration. Future research must focus on developing sustainable and green chemistry approaches for this compound. Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, improve energy efficiency, and utilize renewable resources. pcbiochemres.com

The traditional synthesis of nitroanthraquinones often involves harsh conditions, such as the use of concentrated nitric and sulfuric acids, which generate significant waste. google.com Promising green alternatives are emerging. For example, using dinitrogen pentoxide in an organic solvent provides a milder, non-acidic nitration system with high selectivity and yield. google.com For the subsequent conversion of the nitro group, green reduction methods are also being developed. The use of sodium hydrosulfide (B80085) (NaHS) in water provides a clean, simple, and scalable method for reducing 1-nitroanthraquinone (B1630840) to 1-aminoanthraquinone (B167232), a key intermediate. journalajacr.com Catalytic hydrogenation using novel nanocatalysts in continuous-flow reactors also represents a safer and more efficient alternative to traditional batch processes. patsnap.comnih.gov

Beyond synthesis, green chemistry principles apply to the compound's utilization. A significant application for anthraquinone derivatives is in textile dyeing. Traditional water-based dyeing processes consume vast quantities of water and produce large volumes of chemical effluent. liuba.style Research into using supercritical carbon dioxide (scCO₂) as a dyeing medium has shown great promise. researchgate.netresearchgate.net Supercritical CO₂ is a non-toxic, recyclable solvent that allows for waterless dyeing, dramatically reducing the environmental footprint of the process. apparelviews.com Studies on the solubility of this compound in scCO₂ are a critical first step toward developing sustainable dyeing technologies that utilize this and related compounds. researchgate.net

| Reaction Step | Traditional Method | Green Alternative | Key Advantage of Green Method | Reference |

|---|---|---|---|---|

| Nitration of Anthraquinone | Concentrated nitric acid and sulfuric acid. | Dinitrogen pentoxide (N₂O₅) in an organic solvent. | Milder conditions, non-acidic medium, high selectivity, less waste. | google.com |

| Reduction of Nitro Group (to Amino Group) | Often involves harsh reducing agents. | Sodium hydrosulfide (NaHS) in water; Catalytic hydrogenation. | Clean, operationally simple, mild conditions, recyclable catalysts. | journalajacr.compatsnap.com |

| Utilization (Textile Dyeing) | Aqueous dyeing with large water and chemical consumption. | Dyeing in supercritical carbon dioxide (scCO₂). | Waterless process, no effluent, recyclable solvent, reduced energy use. | researchgate.netapparelviews.com |

Q & A

Basic: What are the recommended synthetic routes and purification methods for 1-Hydroxy-4-nitroanthraquinone?

Methodological Answer:

this compound is typically synthesized via nitration of 1-hydroxyanthraquinone. Key steps include:

- Bromination/Nitration : Sequential halogenation (e.g., bromination at the 2-position using Br₂ in H₂SO₄) followed by nitration at the 4-position with HNO₃ under controlled temperature (0–5°C) to avoid over-nitration .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/hexane) or recrystallization from ethanol/water mixtures to achieve >97% purity. GC or HPLC analysis is critical to confirm purity, as residual solvents or isomers (e.g., 1-hydroxy-2-nitro derivatives) may persist .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions. The hydroxyl proton (δ ~12 ppm) and nitro group deshielding effects on adjacent carbons are diagnostic .

- IR : Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- X-ray Crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H···O=C interactions) and nitro group orientation. For example, studies on similar anthraquinones reveal planar structures with π-π stacking in crystals .

Intermediate: How can researchers evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Use MTT or SRB assays to screen for anticancer activity against cell lines (e.g., HeLa, MCF-7). Derivatives with electron-withdrawing groups (e.g., nitro) often show enhanced cytotoxicity due to DNA intercalation or topoisomerase inhibition .

- Structure-Activity Relationship (SAR) : Modify substituents via Suzuki-Miyaura cross-coupling (e.g., arylboronic acids with bromo/nitro precursors) to optimize bioactivity .

Advanced: How should researchers address contradictions in spectral data or reactivity predictions for this compound?

Methodological Answer:

- Multi-Technique Validation : Combine DFT calculations (e.g., Gaussian) with experimental data. For example, discrepancies in NMR chemical shifts may arise from solvent effects or hydrogen bonding, which computational models can reconcile .

- Reactivity Analysis : Use cyclic voltammetry to study redox behavior. Nitro groups in anthraquinones exhibit distinct reduction peaks (~-0.5 V vs. Ag/AgCl), aiding in mechanistic studies .

Advanced: What derivatization strategies enhance the utility of this compound in materials science?

Methodological Answer:

- Cross-Coupling Reactions : Suzuki-Miyaura reactions with 1-hydroxy-4-iodoanthraquinone introduce aryl/heteroaryl groups, creating π-conjugated systems for organic semiconductors .

- Coordination Chemistry : Chelate metal ions (e.g., Cu²⁺, Fe³⁺) via the hydroxyl and carbonyl groups for catalytic or sensing applications .

Intermediate: What are the stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent nitro group reduction or photodegradation.

- Handling : Use PPE (nitrile gloves, lab coat) and fume hoods. Spills should be neutralized with alkaline solutions (e.g., NaHCO₃) before disposal .

Advanced: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps. Nitro groups lower LUMO energy, enhancing electron-accepting capacity for optoelectronic applications .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility or aggregation behavior .

Intermediate: What environmental safety protocols apply to this compound in lab settings?

Methodological Answer:

- Waste Disposal : Treat nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) to convert nitro groups to amines before incineration.

- Spill Management : Absorb with vermiculite, place in sealed containers, and label as "hazardous nitro compound" .

Advanced: How does hydrogen bonding influence the reactivity of this compound?

Methodological Answer:

- Intramolecular H-Bonding : The hydroxyl group forms a six-membered ring with the adjacent carbonyl, stabilizing the structure and reducing nucleophilic attack at the 1-position.

- Intermolecular Interactions : In crystal lattices, H-bonding networks (e.g., O–H···O–N) affect solubility and melting points, as shown in X-ray studies of analogous anthraquinones .

Advanced: What challenges arise in scaling up the synthesis of this compound derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.